![molecular formula C24H22N2O4 B2721663 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid CAS No. 1694526-75-4](/img/structure/B2721663.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid” is likely to be an organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Fmoc group, a pyridin-2-yl group, and a butanoic acid group. The Fmoc group is a bulky, aromatic group, and the pyridin-2-yl group is a heterocyclic aromatic group. The butanoic acid group is a four-carbon aliphatic acid group .Chemical Reactions Analysis
The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis. The butanoic acid group can participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Protection and Deprotection in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy-groups during the synthesis of complex molecules. It is particularly beneficial in situations where both acid- and base-labile protecting groups are employed, offering a convenient removal process that does not affect other sensitive groups in the molecule. This characteristic makes it an indispensable tool in the synthesis of peptides and oligonucleotides, among other biomolecules (Gioeli & Chattopadhyaya, 1982).
Nanotechnology and Material Science
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been explored as surfactants for carbon nanotubes (CNTs). These compounds facilitate the creation of homogeneous aqueous nanotube dispersions, which are crucial for various applications in nanotechnology and materials science. The enzymatically activated surfactants derived from these compounds offer on-demand dispersion capabilities under physiological conditions, presenting a novel approach to the manipulation and use of CNTs (Cousins et al., 2009).
Polymer Chemistry
The compound has also found utility in polymer chemistry, particularly in the development of novel polymers with specific functional properties. For instance, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives, which utilize a pyridine group at the side chains, have been developed as efficient cathode-modifying layers for polymer solar cells. These polymers significantly improve the power conversion efficiency of the cells by facilitating lower-cost solution processing and enhancing the interfacial energy dynamics at the cathode side (Chen et al., 2017).
Self-Assembled Structures
The self-assembly properties of variants of this compound have been explored, demonstrating its potential in creating controlled morphological changes in self-assembled structures. These findings are promising for the design of novel self-assembled architectures with applications ranging from material science to nanotechnology. The ability to manipulate the morphological characteristics of these structures through concentration and temperature adjustments opens up new avenues for research and application in various fields (Kshtriya, Koshti, & Gour, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)22(13-12-16-7-5-6-14-25-16)26-24(29)30-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-11,14,21-22H,12-13,15H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPDXWRLJJBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)
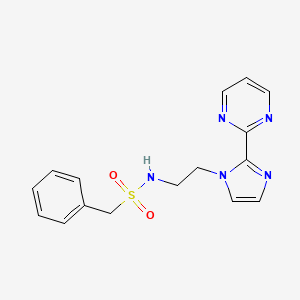
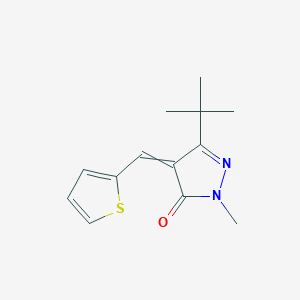
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
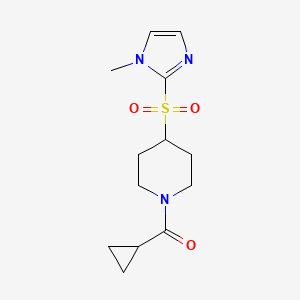
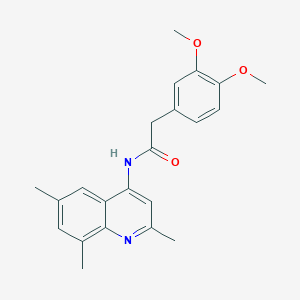
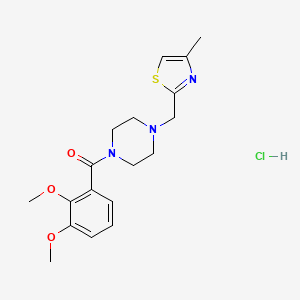
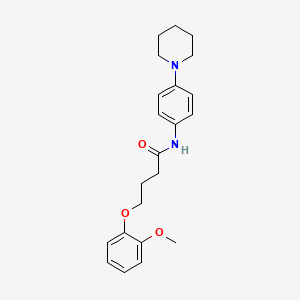
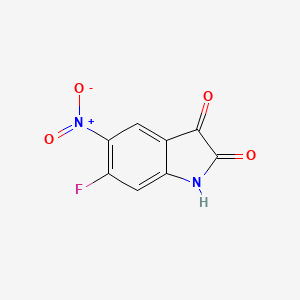
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)
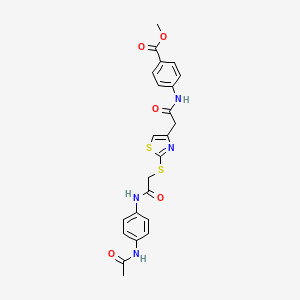
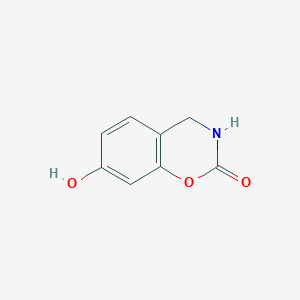
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)